molecular formula C7H14N2O B1297775 1-Methylpiperidine-3-carboxamide CAS No. 4138-27-6

1-Methylpiperidine-3-carboxamide

Cat. No.: B1297775
CAS No.: 4138-27-6
M. Wt: 142.2 g/mol
InChI Key: JCMBUJZAIZUVKK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Repellent Efficacy

1-Methylpiperidine-3-carboxamide has been studied for its potential as an arthropod repellent. A study by Klun et al. (2003) explored the synthesis and repellent efficacy of a chiral piperidine analog, comparing its effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes with commonly used repellents like Deet and Bayrepel. The findings suggest this compound as an effective repellent, comparable to Deet (Klun et al., 2003).

2. Catalytic Aminocarbonylation

This compound is also relevant in the field of catalytic aminocarbonylation. Takács et al. (2007, 2014) conducted studies focusing on the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics and the use of alkoxycarbonylpiperidines as N-nucleophiles. These studies contribute to the synthesis of N-substituted nicotinamide related compounds and carboxamides, showing the compound's utility in organic synthesis (Takács et al., 2007); (Takács et al., 2014).

3. Synthesis of Carboxamides

The application of this compound extends to the synthesis of carboxamides. A study by Bald et al. (1975) described a rapid formation process for carboxamides involving this compound, showcasing its role in facilitating efficient synthetic pathways (Bald et al., 1975).

4. Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives is another area of interest. Deady et al. (2000) synthesized benzimidazo[2,1-a]isoquinolines with carboxamide side chains to study the biological effects of varying the position of the side chain. This research illustrates the compound's potential in developing cytotoxic agents for medical applications (Deady et al., 2000).

5. PET Studies in Monkeys

In the field of neuroimaging, this compound derivatives have been used in PET studies. Sakata et al. (2010) explored carbon-11-labeled N-((S)-1-((S)-1-methylpiperidin-2-yl)ethyl)acetamide derivatives as potential radioligands for imaging glycine transporter 1 in conscious monkeys, demonstrating the compound's significance in advanced medical imaging techniques (Sakata et al., 2010).

Properties

IUPAC Name

1-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBUJZAIZUVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331352
Record name 1-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-27-6
Record name 1-Methyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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